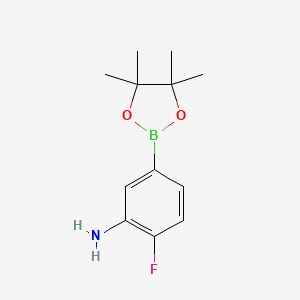

2-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)anilina

Descripción general

Descripción

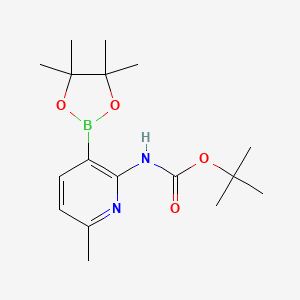

“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C11H15BFNO2 . It appears as a white to light yellow powder or lump .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central boron atom bonded to an oxygen atom and a nitrogen atom, with the boron atom also being part of a dioxaborolane ring .Aplicaciones Científicas De Investigación

Síntesis de compuestos orgánicos complejos

Este compuesto es un importante derivado del ácido bórico y se utiliza a menudo en la síntesis de compuestos orgánicos complejos . Se obtiene mediante una reacción de sustitución de dos pasos .

Análisis de la estructura cristalina

La estructura cristalina del compuesto se ha medido mediante difracción de rayos X y se ha sometido a análisis cristalográficos y conformacionales . Esto ayuda a comprender la estructura molecular y sus propiedades físicas y químicas especiales .

Estudios de teoría funcional de la densidad (DFT)

DFT se aplica para calcular la estructura molecular de este compuesto y compararla con los valores de rayos X . DFT también se utiliza para estudiar el potencial electrostático molecular y los orbitales moleculares de frontera del compuesto .

Terapia de captura de neutrones de boro

Los compuestos de éster de ácido bórico y pinacol, como este, se han utilizado ampliamente en la terapia de captura de neutrones de boro . Esta es una forma de radioterapia que se utiliza para tratar el cáncer .

Polímeros de transporte de fármacos

Estos compuestos se utilizan en polímeros de transporte de fármacos con control de retroalimentación en el tratamiento del cáncer . Ayudan en la liberación controlada de fármacos, mejorando la eficacia del tratamiento

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNIVUKZNDRJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674147 | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003575-43-6 | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)